[3-(Dimethylamino)propyl]urea hydrochloride
Overview
Description
[3-(Dimethylamino)propyl]urea hydrochloride is a useful research compound. Its molecular formula is C6H16ClN3O and its molecular weight is 181.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of [3-(Dimethylamino)propyl]urea hydrochloride, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is the carboxyl group present in various biological molecules . The carboxyl group plays a crucial role in many biological processes, including protein folding, enzyme activity, and cell signaling .
Mode of Action
This compound interacts with its targets by forming an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond . This reaction results in the release of an isourea byproduct . The primary amine then attacks the carbonyl carbon of the acid, which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Biochemical Pathways
The action of this compound affects various biochemical pathways. It is commonly used in peptide synthesis, where it facilitates the formation of amide bonds, thus linking amino acids together to form peptides . It is also used in the preparation of immunoconjugates, where it links antigens to carrier proteins . Furthermore, it is used to label nucleic acids through their 5’ phosphate groups .
Result of Action
The result of the action of this compound is the formation of stable amide bonds between carboxyl groups and primary amines . This leads to the creation of peptides, proteins, and other conjugated molecules, which can have various molecular and cellular effects depending on their specific structures and functions .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . It is typically employed in the pH range of 4.0-6.0 . The stability of the O-acylisourea intermediate formed during the reaction is dependent on the aqueous environment .
Biochemical Analysis
Biochemical Properties
[3-(Dimethylamino)propyl]urea hydrochloride plays a significant role in biochemical reactions. It is primarily used in peptide synthesis, where it facilitates the formation of peptide bonds by efficiently coupling carboxyl groups and primary amines
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond . This process involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
3-(dimethylamino)propylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.ClH/c1-9(2)5-3-4-8-6(7)10;/h3-5H2,1-2H3,(H3,7,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQLARZRKYFRPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.